4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that has been studied for its unique structure and potential applications in various fields of chemistry. This compound, characterized by the presence of a pyrazole ring attached to a benzoic acid moiety, has garnered interest due to its molecular structure and the interactions it can undergo.
Synthesis Analysis
The synthesis of similar compounds has been demonstrated through various methods, including the condensation reactions of malon(anilic) acid hydrazides with selected phenyl benzeneazo acetyl acetones, showcasing the compound's structural versatility and the feasibility of synthesizing related pyrazole derivatives (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
Studies on the molecular structure of compounds similar to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid have revealed detailed insights into their crystalline forms and molecular arrangements. For instance, investigations into the co-crystals of pyrazoles and benzoic acids have shown the importance of hydrogen bonding in forming stable structures, with specific geometry observed in pyrazole rings (Foces-Foces et al., 1996).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives, including those similar to the title compound, has been studied in various chemical contexts. For example, their ability to undergo condensation reactions to form complex structures signifies a wide range of chemical functionalities and potential applications (Reddy & Rao, 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how a compound behaves under different conditions. Research on similar compounds has provided insights into their stability, crystalline forms, and interactions with solvents, indicating significant variability based on molecular structure (Xu et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid derivatives, including their reactivity, chemical stability, and interaction with other molecules, have been a subject of study. These investigations help in understanding the potential applications of such compounds in synthesis, catalysis, and as building blocks for more complex molecules (Portilla et al., 2007).
Scientific Research Applications
Antimicrobial Activity
Pyrazoles, including compounds like 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have shown promise in antimicrobial applications. A study demonstrated the synthesis of pyrazole derivatives and tested them for antimicrobial activities against various bacterial and fungal strains. These activities aligned well with docking results, indicating potential use in combatting microbial infections (Shubhangi et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have been explored for their efficiency as corrosion inhibitors. A theoretical study using density functional theory (DFT) examined bipyrazolic-type organic compounds, including derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, assessing their inhibition efficiencies and reactive sites. The study found a correlation between theoretical predictions and experimental data, suggesting these compounds' utility in corrosion inhibition (Wang et al., 2006).
Cytotoxic Effects in Cancer Research
In cancer research, pyrazole derivatives have shown potential. A study synthesized and characterized cobalt(II) complexes with 1-Benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole and related compounds. These complexes were tested for cytotoxic properties against human leukemia and melanoma cells. The results indicated varying levels of cytotoxicity, which could be significant in developing new cancer treatments (Sobiesiak et al., 2010).
Luminescent Properties
Pyrazole-based compounds, including derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have been studied for their luminescent properties. A synthesis and characterization study, including X-ray diffraction and luminescence investigations, highlighted the potential of these compounds in materials science, particularly in areas requiring luminescent materials (Tang et al., 2014).
Coordination Polymers and MOFs
The versatility of pyrazole-based ligands in constructing coordination polymers and metal-organic frameworks (MOFs) has been demonstrated. These frameworks, using 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid derivatives, exhibit unique properties like CO2 adsorption capacity, indicating potential applications in gas storage and separation technologies (Menzel et al., 2020).
Future Directions
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMOJZFLVSEQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346807 | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
CAS RN |
312531-87-6 | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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